molecular formula C14H14O2 B1675449 Lunularin CAS No. 37116-80-6

Lunularin

Cat. No. B1675449
CAS RN: 37116-80-6
M. Wt: 214.26 g/mol
InChI Key: ILEYXPCRQKRNIJ-UHFFFAOYSA-N
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Description

Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .


Synthesis Analysis

Lunularin is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .


Molecular Structure Analysis

Lunularin has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

Lunularin is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .


Physical And Chemical Properties Analysis

Lunularin has a molar mass of 214.26 g/mol . It is a solid at room temperature .

Scientific Research Applications

Lunularin in Plant Biology

  • Lunularic acid and lunularin, along with other compounds, have been detected in various species of liverworts and in Hydrangea macrophylla roots. These discoveries suggest a broader distribution of these compounds across different plant species and their potential role in plant biology and chemistry (Gorham, 1977).

Metabolism and Bioactivity

  • Lunularic acid is metabolized in the liverwort Lunularia cruciata to produce lunularin, a natural dihydrostilbene derivative. This process highlights the role of lunularin in plant metabolism and its possible significance in the phenylpropanoid-polymalonate pathway (Pryce, 1972).
  • Lunularin, identified in Melampyrum pratense L., exhibits anti-inflammatory properties by inhibiting proinflammatory transcription factors and mediators. This discovery points to its potential therapeutic applications in treating inflammation-related conditions (Vogl et al., 2013).

Human Metabolism and Health

  • Lunularin plays a role in human metabolism, especially in the context of resveratrol consumption. Studies have identified lunularin producers and non-producers among individuals, which could have implications for personalized nutrition and health strategies (Iglesias-Aguirre et al., 2022).

Chemical Synthesis and Applications

  • Lunularin has been chemically synthesized, which opens the door for its potential use in various applications, including as a model for halometabolites and for studying its biological activities (Krauss et al., 2015).
  • A study on the metabolism of resveratrol in the human gut microbiota revealed the formation of lunularin as a novel metabolite, highlighting its role in dietary resveratrol metabolism and potential health effects (Iglesias-Aguirre et al., 2022).

Phytochemistry and Therapeutic Potential

  • Lunularin and oxyresveratrol, isolated from Morus macroura, represent an interesting area of research in phytochemistry, with potential therapeutic applications due to their unique chemical structures (Soekamto et al., 2010).

Safety And Hazards

Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling Lunularin .

Relevant Papers

Several papers have been identified that provide relevant information on Lunularin. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .

properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYXPCRQKRNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190614
Record name Lunularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lunularin

CAS RN

37116-80-6
Record name Lunularin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37116-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunularin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNULARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
CE Iglesias-Aguirre, F Vallejo, D Beltran… - Journal of Agricultural …, 2022 - ACS Publications
We describe here for the first time the consistent observation of two metabotypes associated with resveratrol metabolism by the human gut microbiota, that is, lunularin (LUNU)-…
Number of citations: 10 pubs.acs.org
F Li, Y Han, X Wu, X Cao, Z Gao, Y Sun, M Wang… - Frontiers in …, 2022 - frontiersin.org
Although resveratrol (RES) is barely detectable in the plasma and tissues upon oral consumption, collective evidence reveals that RES presents various bioactivities in vivo, including …
Number of citations: 16 www.frontiersin.org
K Pallauf, D Chin, I Günther, M Birringer, K Lüersen… - Scientific Reports, 2019 - nature.com
… or glucose levels while lunularin slightly reduced feed intake … , lunularin and dihydroresveratrol did not act as CR mimetics. … Lunularin was only detectable in the lunularin group (28.8 ± …
Number of citations: 31 www.nature.com
M Novakovic, D Bukvicki, B Andjelkovic… - Journal of natural …, 2019 - ACS Publications
… (1–7), one known bibenzyl (lunularin), and five known bisbibenzyls (perrottetins E and F and riccardins C, F, and G, respectively). Lunularin was found to be a constituent of celery (18) …
Number of citations: 23 pubs.acs.org
S Huneck - Tetrahedron, 1976 - Elsevier
2-Hydroxy-3,4′-dimethoxybibenzyl (=pellepiphyllin) and 3,4′-dihydroxybibenzyl (=lunularin) have been … Lunularin was synthesized by reaction of 3-methoxybenzaldehyde with 4-…
Number of citations: 19 www.sciencedirect.com
F Bracher, JÜR Krauss, A Bornatsch - Natural Product Letters, 2000 - Taylor & Francis
The natural polyketide lunularic acid (6) was prepared in six steps starting from 4-methoxystilbene and methyl 2,6-dihydroxybenzoate Lunularine (10) is available in an analogous …
Number of citations: 11 www.tandfonline.com
RJ Pryce - Phytochemistry, 1972 - Elsevier
… components of the same R, values as lunularin diacetate and lunularin dimethyl ether respectively. In these three TLCs just described lunularin and its derivatives were detected by their …
Number of citations: 46 www.sciencedirect.com
J Gorham - Phytochemistry, 1977 - Elsevier
… acid and lunularin were detected in 76 species of hepatics, … For the identification of lunularic acid and lunularin from new plant … of volatile derivatives of lunularic acid and lunularin, and …
Number of citations: 113 www.sciencedirect.com
A Speicher - Journal für praktische Chemie, 2000 - Wiley Online Library
… in vitro halogenation of lunularin 6 using this enzyme type. … We proved the suitability of lunularin 6 – base unit of … bromination of reactive arenes like lunularin 6 under these conditions. …
Number of citations: 18 onlinelibrary.wiley.com
T Hirata, Y Ashida, H Mori, D Yoshinaga, LJ Goad - Phytochemistry, 2000 - Elsevier
… The oxidative polymerization of lunularin by this peroxidase was examined and the formation of a dimer, a trimer and a tetramer was demonstrated by negative ion Fast Atom …
Number of citations: 44 www.sciencedirect.com

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